helothermine
Description
Properties
CAS No. |
127670-24-0 |
|---|---|
Molecular Formula |
C13H24N2 |
Synonyms |
helothermine |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Mechanism of Action
Helothermine is a 25.5-kDa peptide composed of 223 amino acids, stabilized by eight disulfide bridges. Its primary structure shows significant homology with cysteine-rich secretory proteins, which are often involved in various physiological processes. The toxin primarily acts as an inhibitor of calcium channels, affecting calcium ion currents in neuronal cells. Specifically, it has been shown to block voltage-dependent calcium currents in cerebellar granule cells and inhibit ryanodine receptor channels in cardiac and skeletal muscle tissues .
Pharmacological Applications
- Calcium Channel Modulation :
-
Neuropharmacology :
- The ability of this compound to modulate ion channel activity positions it as a candidate for developing treatments for neurological disorders characterized by dysregulated calcium signaling .
- Studies have demonstrated that this compound can induce paralysis in experimental models, suggesting potential applications in pain management or as a neuromuscular blocker .
-
Cardiac Research :
- This compound's interaction with ryanodine receptors implicates its role in cardiac physiology, particularly in the regulation of calcium-induced calcium release mechanisms .
- This could lead to insights into cardiac pathologies and the development of therapeutic agents targeting cardiac dysfunctions.
Biotechnological Applications
The unique properties of this compound also suggest several biotechnological applications:
- Research Tool : As a specific blocker of calcium channels, this compound can serve as a research tool for dissecting calcium signaling pathways in various cell types.
- Drug Development : Its ability to modulate ion channels presents opportunities for developing new drugs aimed at treating conditions such as arrhythmias or other cardiovascular diseases.
Table 1: Summary of Key Experimental Findings on this compound
Comparison with Similar Compounds
CRISP Family Toxins
Helothermine belongs to the CRISP/Antigen 5/PR-1 (CAP) superfamily, which includes venom proteins from snakes, lizards, and cone snails. Below is a comparative analysis of its functional and structural properties relative to other CRISPs:
Table 1: Functional Comparison of this compound with Other CRISPs
Key Findings :
- RyR Specificity : this compound is the only CRISP demonstrated to block RyRs, critical for sarcoplasmic reticulum calcium release in muscle cells .
- Broad Channel Inhibition : Unlike snake CRISPs (e.g., Ablomin, Piscivorin), which primarily target K⁺ channels, this compound inhibits both Ca²⁺ and K⁺ channels, with IC₅₀ values of 0.25 μM and 0.52 μM, respectively .
- Evolutionary Conservation : this compound shares sequence homology with human CRISPLD1, a protein implicated in calcium regulation during heart failure, though CRISPLD1 lacks toxic effects .
Mammalian CRISPs
Mammalian CRISPs, such as CRISP-2 (testis-specific) and CRISP-3 (inflammatory granule protein), are non-toxic and involved in reproduction and immune responses. For example:
- CRISP-2 : Facilitates sperm-egg fusion via ion channel regulation .
- CRISP-3 : Modulates extracellular matrix remodeling .
Contrast with this compound: While structurally related, mammalian CRISPs lack the venom-derived neurotoxic and cardiotoxic activities of this compound, underscoring divergent evolutionary roles .
Other Calcium-Regulating Toxins
This compound’s calcium-blocking activity parallels toxins like ω-conotoxins (cone snails) and calciseptine (snakes), but its multi-target mechanism is distinct:
Table 2: Calcium Channel Inhibitors Comparison
Key Insight : this compound’s dual inhibition of RyRs and voltage-gated channels provides a broader physiological disruption compared to subtype-specific toxins .
Preparation Methods
Key Findings:
-
This compound elutes in the second major protein peak, corresponding to a molecular weight range of 20–30 kDa.
-
This step achieves partial purification, separating this compound from higher-molecular-weight enzymes (e.g., phospholipase A2) and smaller peptides.
Ion Exchange Chromatography for Refinement
Further purification is achieved through sequential ion exchange chromatography. The gel filtration fractions containing this compound are pooled and dialyzed against 20 mM Tris-HCl (pH 8.0) for 12 hours. The dialyzed sample is applied to a DEAE-cellulose column (2 × 30 cm) equilibrated with the same buffer. Bound proteins are eluted using a linear NaCl gradient (0–500 mM).
Critical Parameters:
-
This compound binds weakly to DEAE-cellulose and elutes at approximately 150 mM NaCl.
-
The DEAE-purified fraction is then subjected to CM-cellulose chromatography (1.5 × 20 cm) in 50 mM sodium acetate (pH 5.0), with elution via a 0–300 mM NaCl gradient.
Final Purification via Reverse-Phase HPLC
To achieve homogeneity, the ion exchange-purified this compound is loaded onto a C18 reverse-phase HPLC column (4.6 × 250 mm) equilibrated with 0.1% trifluoroacetic acid (TFA). Elution is performed using a gradient of acetonitrile (10–70% over 60 minutes) at 1 mL/min.
Yield and Purity:
-
The final yield of this compound is approximately 0.5–1.0 mg per 100 mg of crude venom.
-
SDS-PAGE under reducing conditions confirms a single band at 25.5 kDa, while non-reducing conditions show a slightly lower mobility due to disulfide bonds.
Biochemical and Structural Characterization
Molecular Weight and Isoelectric Point
Amino Acid Sequence and Disulfide Bonding
Structural Homology
-
This compound shares significant homology with cysteine-rich secretory proteins (CRISPs) from mammalian reproductive systems (e.g., HSP-3 in stallions) and snake venom toxins (e.g., ablomin).
Functional Validation and Activity Profiling
Ryanodine Receptor Modulation
Absence of Enzymatic Activity
-
Assays for phospholipase A2, hyaluronidase, and protease activity are negative, confirming this compound’s non-enzymatic mechanism.
Challenges and Optimization Strategies
Stability Considerations
Q & A
Q. What are the primary molecular targets of helothermine in cardiac cell models, and how are these effects experimentally validated?
this compound primarily blocks ryanodine receptors (RyR) and voltage-gated Ca²⁺/K⁺ channels, disrupting calcium cycling. Experimental validation involves confocal calcium imaging in iPSC-derived cardiomyocytes (iPSC-CMs) to measure calcium transient (CaT) amplitude, rise time, and decay kinetics. For example, 5 µM this compound significantly reduces CaT amplitude in wild-type (WT) iPSC-CMs, a phenotype rescued in CRISPLD1-knockout (KO) cells . Ryanodine receptor inhibition is confirmed via competitive binding assays and comparison with known calcium regulators .
Q. What concentration ranges of this compound are physiologically relevant for in vitro cardiac studies?
Dose-response experiments in WT iPSC-CMs show that 2.5–5 µM this compound significantly reduces CaT amplitude (p<0.05), while concentrations ≤1 µM have no measurable effect. A working concentration of 5 µM is recommended for modeling calcium dysregulation in heart failure studies .
Q. How does this compound treatment align with established models of calcium signaling dysfunction in heart failure?
this compound mimics pathological calcium leakage observed in heart failure by inhibiting RyR-mediated SR calcium release. This aligns with disease models showing reduced CaT amplitude and prolonged decay, making it a tool to study compensatory mechanisms (e.g., CRISPLD1-KO rescues CaT amplitude by normalizing RyR activity) .
Advanced Research Questions
Q. How can contradictory findings in this compound-induced calcium decay kinetics inform mechanistic hypotheses?
While CRISPLD1-KO rescues this compound-induced CaT amplitude and rise time disturbances, CaT decay kinetics remain partially abnormal. This suggests CRISPLD1 regulates additional pathways beyond RyR, such as SERCA pumps or phospholamban. Follow-up studies should combine pharmacological SERCA modulation (e.g., thapsigargin) with this compound treatment to isolate secondary targets .
Q. What experimental designs resolve conflicts between this compound's multi-channel effects and pathway-specific analyses?
Simultaneous patch-clamp electrophysiology (to isolate K⁺/Ca²⁺ currents) and calcium imaging can dissect this compound's primary vs. secondary effects. For example, in cerebellar granule cells, this compound inhibits both L-type Ca²⁺ channels (IC₅₀ = 0.5 µM) and delayed rectifier K⁺ currents, necessitating conditional KO models or selective channel blockers to clarify contributions to cardiac phenotypes .
Q. How do structural homologies between CRISPLD1 and this compound inform domain-specific interaction studies?
CRISPLD1 shares a cysteine-rich secretory protein (CRISP) domain with this compound, which binds RyR. Domain-swap experiments (e.g., replacing CRISPLD1's CRISP domain with non-functional mutants) can identify critical residues for calcium regulation. Structural alignment tools (e.g., PyMOL) and surface plasmon resonance (SPR) assays validate binding affinities .
Methodological Guidance
Q. What controls are essential when using this compound to model calcium dysregulation?
- Positive controls: Treat cells with caffeine (RyR agonist) or thapsigargin (SERCA inhibitor) to benchmark calcium responses.
- Negative controls: Use CRISPLD1-KO iPSC-CMs or pre-treat with ryanodine to confirm this compound specificity .
- Data normalization: Express CaT parameters as percentages of baseline measurements to account for cell-to-cell variability .
Q. How should transcriptomic/proteomic data be integrated with this compound treatment results?
Multi-omics analysis of CRISPLD1-KO vs. WT iPSC-CMs post-helothermine exposure reveals downstream pathways (e.g., adrenergic signaling, oxidative stress). Use tools like ClueGO for functional enrichment analysis and STRING for protein interaction networks. Validate key hits (e.g., ATP2A2/SERCA2) via qPCR or western blot .
Data Contradiction Analysis
Q. Why do some studies report this compound's potassium channel effects in neurons but not in cardiomyocytes?
Tissue-specific isoform expression (e.g., Kv1.1 in neurons vs. Kv4.3 in cardiomyocytes) may explain differential sensitivity. Perform comparative transcriptomics of ion channels in target cell types before experimentation .
Q. How to address variability in this compound-induced phenotype rescue across cell lines?
Variability may arise from differences in iPSC-CM maturation (e.g., day 63–74 cells vs. earlier stages). Standardize differentiation protocols and use calcium-handling markers (e.g., SERCA2, calsequestrin) to confirm maturity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
